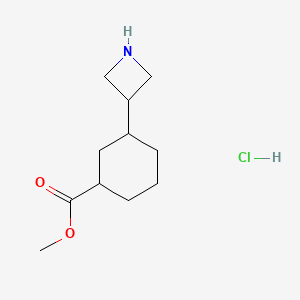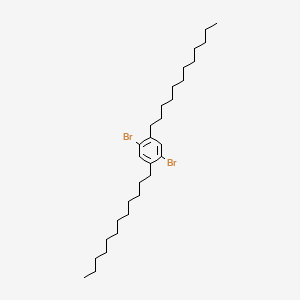
1,4-Dibromo-2,5-didodecylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromo-2,5-didodecylbenzene: is an organic compound with the molecular formula C30H52Br2. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and two dodecyl (C12H25) chains are substituted at the 2 and 5 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
1,4-Dibromo-2,5-didodecylbenzene can be synthesized through a multi-step process:
-
Preparation of Dodecylmagnesium Bromide:
-
Formation of 1,4-Didodecylbenzene:
- The pre-prepared dodecylmagnesium bromide solution is added dropwise to a mixture of 1,4-dibromobenzene, Ni(dppp)Cl2, and THF under a nitrogen atmosphere. The reaction mixture is stirred at 70°C overnight .
-
Bromination to Form this compound:
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
1,4-Dibromo-2,5-didodecylbenzene undergoes several types of chemical reactions, including:
-
Substitution Reactions:
-
Oxidation and Reduction Reactions:
- The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions:
Suzuki Cross-Coupling:
Major Products Formed:
Terphenyl Derivatives:
Aplicaciones Científicas De Investigación
1,4-Dibromo-2,5-didodecylbenzene has several scientific research applications:
-
Organic Electronics:
-
Materials Science:
-
Surface Chemistry:
Mecanismo De Acción
The mechanism of action of 1,4-dibromo-2,5-didodecylbenzene primarily involves its reactivity in substitution reactionsThe compound’s long alkyl chains contribute to its solubility and self-assembly properties, making it suitable for applications in materials science and organic electronics .
Comparación Con Compuestos Similares
-
1,4-Diiodo-2,5-didodecylbenzene:
- Similar in structure but with iodine atoms instead of bromine. Used in similar applications, including the synthesis of oligo(1,4-phenylene ethynylene) .
-
1,4-Dibromo-2,5-ditridecylbenzene:
- Similar structure with tridecyl (C13H27) chains instead of dodecyl. Used in surface chemistry and nanostructured materials .
Uniqueness:
1,4-Dibromo-2,5-didodecylbenzene is unique due to its specific combination of bromine atoms and dodecyl chains, which confer distinct solubility, reactivity, and self-assembly properties. These characteristics make it particularly valuable in the synthesis of advanced materials and organic electronic devices .
Propiedades
IUPAC Name |
1,4-dibromo-2,5-didodecylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52Br2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-30(32)28(26-29(27)31)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRICMZMMSGLDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1Br)CCCCCCCCCCCC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
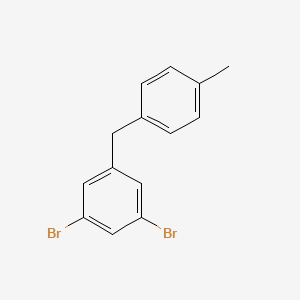
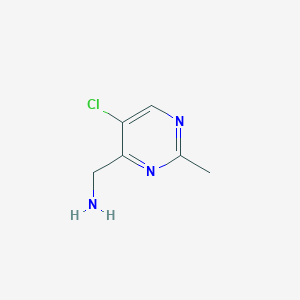
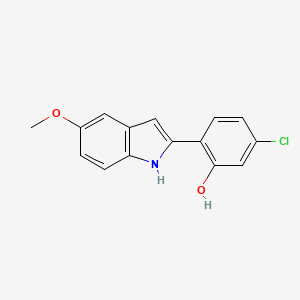

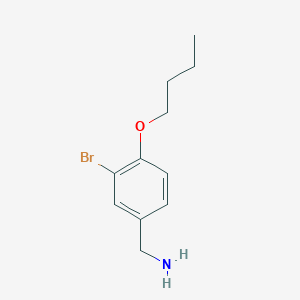

![1-[2-(Diethylamino)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13887773.png)
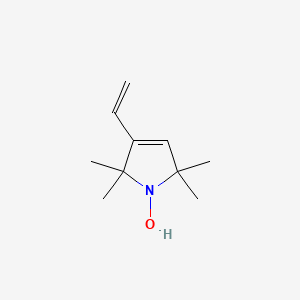
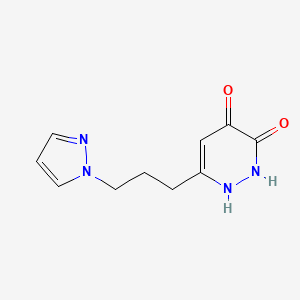
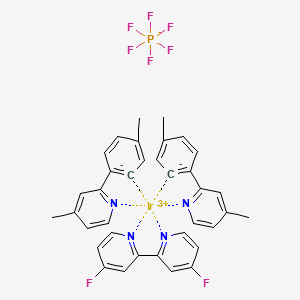
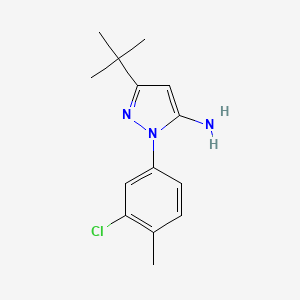
![N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13887815.png)
![3-[(2R)-morpholin-2-yl]benzoic acid;hydrochloride](/img/structure/B13887827.png)
